molecular formula C21H17F2N5O3S B2411716 N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-00-9

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2411716
CAS No.: 894032-00-9
M. Wt: 457.46
InChI Key: HPMNBYIQKUGQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound with the molecular formula C21H17F2N5O3S and a molecular weight of 457.5 g/mol . This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core, a structure known to be of significant interest in medicinal chemistry and drug discovery research, which is substituted with 4-methoxyphenyl and 2,4-difluorophenyl groups via an oxalamide linker . Researchers can utilize this compound as a key chemical intermediate or a building block for the synthesis of more complex molecules. Its structural motifs suggest potential for investigations in various biochemical fields, including the development of enzyme inhibitors and receptor modulators. The presence of fluorine atoms, common in modern pharmaceuticals, may be exploited to study metabolic stability and binding interactions. This product is supplied for laboratory research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3S/c1-31-15-5-2-12(3-6-15)18-26-21-28(27-18)14(11-32-21)8-9-24-19(29)20(30)25-17-7-4-13(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMNBYIQKUGQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methoxyphenethylamine. The synthesis typically requires controlled conditions to ensure high yield and purity.

Synthetic Route Overview

StepReaction Description
1Reaction of 2,4-difluoroaniline with oxalyl chloride to form 2,4-difluorophenyl oxalyl chloride.
2Subsequent reaction with 4-methoxyphenethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their effectiveness against several cancer cell lines. Among these derivatives, certain modifications led to enhanced activity against leukemia and solid tumor cell lines without notable toxicity to normal cells .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the oxalamide core facilitates binding to these targets, modulating their activity and influencing biochemical pathways relevant to cancer progression. For instance, docking studies suggest that the compound may inhibit fatty acid biosynthesis in bacteria by targeting the enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial growth .

Structure-Activity Relationship (SAR)

A preliminary structure-activity relationship (SAR) study highlighted that specific substitutions on the phenyl rings significantly affect biological activity. The presence and position of fluorine atoms were found to be critical in enhancing anticancer effects.

CompoundActivity Against Cancer Cell LinesToxicity to Normal Cells
N1 HighLow
N2 ModerateModerate
N3 LowHigh

Case Studies

Several studies have focused on derivatives of thiazolo[3,2-b][1,2,4]triazole as potential therapeutic agents:

  • Anticancer Activity : A study published in Molecules reported that specific derivatives demonstrated potent activity against leukemia cell lines while sparing normal somatic cells .
  • Antimicrobial Activity : Another investigation revealed that related compounds exhibited antimicrobial properties against various bacterial strains and were effective against Mycobacterium tuberculosis .

Scientific Research Applications

Medicinal Chemistry

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has been explored for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing thiazole and triazole rings have shown efficacy against various cancer cell lines, including breast cancer and glioblastoma . The mechanism could involve inhibition of specific cellular pathways or interference with DNA replication.
  • Antimicrobial Properties : Research into related compounds suggests potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structural elements may allow for interaction with bacterial enzymes or cell membranes, disrupting their function .

Biological Studies

The compound's interactions with biological systems are of particular interest:

  • In Vitro Studies : Investigations into the compound's effects on cell viability and proliferation have been conducted using standard assays such as MTT or SRB assays. These studies help elucidate the compound's mechanism of action at the cellular level .
  • Molecular Docking Studies : Computational methods have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound might interact with enzymes or receptors involved in disease processes .

Synthesis and Development

The synthetic routes to obtain this compound are crucial for its application in research:

  • Synthetic Methods : The synthesis typically involves multi-step organic reactions where starting materials are transformed into the target compound through various intermediates. Optimization of these synthetic routes is essential for improving yield and purity.

Case Studies and Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
PMC9781914Anticancer ActivityDemonstrated significant growth inhibition in glioblastoma cell lines.
ACS OmegaMolecular DockingIdentified potential targets for anticancer activity through computational analysis.
NCBIAntimicrobial PropertiesShowed promising antimicrobial effects against various pathogens.

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